molecular formula C22H26ClN3O5S B14995336 N-[2-(4-Chlorophenyl)ethyl]-4-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)pentanamide

N-[2-(4-Chlorophenyl)ethyl]-4-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)pentanamide

Cat. No.: B14995336
M. Wt: 480.0 g/mol
InChI Key: NEHFXTUTBJIQGY-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-4-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)pentanamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring, a sulfonamide group, and a chlorophenyl ethyl side chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]-4-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Chlorophenyl)ethyl]-4-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)pentanamide is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H26ClN3O5S

Molecular Weight

480.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-methyl-2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]pentanamide

InChI

InChI=1S/C22H26ClN3O5S/c1-14(2)12-18(21(27)24-11-10-15-4-6-16(23)7-5-15)25-32(29,30)17-8-9-19-20(13-17)31-22(28)26(19)3/h4-9,13-14,18,25H,10-12H2,1-3H3,(H,24,27)

InChI Key

NEHFXTUTBJIQGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCCC1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C

Origin of Product

United States

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